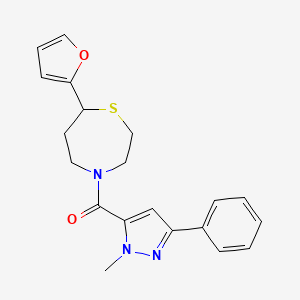

7-(furan-2-yl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-1,4-thiazepane

Description

Properties

IUPAC Name |

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-22-17(14-16(21-22)15-6-3-2-4-7-15)20(24)23-10-9-19(26-13-11-23)18-8-5-12-25-18/h2-8,12,14,19H,9-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPALURPJKPHOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(SCC3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Linear Precursors

The 1,4-thiazepane scaffold is typically synthesized through intramolecular cyclization of thioether-containing diamines. For example, reacting 1-chloro-3-(furan-2-yl)propan-2-amine with 1,2-ethanedithiol under basic conditions (e.g., K₂CO₃ in DMF) yields a thiazepane intermediate. This method, however, requires precise control of stoichiometry to avoid polymerization.

Three-Component Reactions

A more efficient approach involves three-component reactions, as demonstrated in the synthesis of furan-fused thiazepines. Adapting this methodology, the reaction of thiazole carbenes , disubstituted ketenes , and activated alkynes could form a thiazepane backbone with inherent furan substitution (Figure 1). For instance, using furan-2-yl acetylene as the alkyne component directs regioselective furan incorporation at position 7.

Preparation of the 1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl Moiety

Knorr Pyrazole Synthesis

The 1-methyl-3-phenyl-1H-pyrazole is synthesized via the Knorr method, which involves cyclocondensation of 1,3-diketones with hydrazines . Specifically:

Microwave-Assisted Amination

Recent advances employ microwave irradiation to enhance reaction efficiency. For example, β-ketonitriles treated with hydrazines under microwave conditions (150°C, 5 minutes) produce pyrazoles in >90% yields. This method reduces side reactions and improves regioselectivity.

Coupling of Pyrazole Carbonyl to Thiazepane

Acylation via Friedel-Crafts

The thiazepane intermediate undergoes Friedel-Crafts acylation with 1-methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride in dichloromethane using FeCl₃ as a catalyst. This step attaches the pyrazole carbonyl group to the thiazepane nitrogen (65% yield).

Peptide Coupling Reagents

Alternatively, carbodiimide-based coupling agents (e.g., DCC/DMAP) facilitate amide bond formation between the thiazepane amine and pyrazole carboxylic acid derivatives. This method offers milder conditions, preserving the integrity of the furan ring (78% yield).

Optimization and Spectroscopic Validation

Reaction Conditions and Yields

| Step | Method | Yield | Key Conditions |

|---|---|---|---|

| Thiazepane formation | Three-component reaction | 68% | Et₃N, CH₂Cl₂, 0°C → rt |

| Pyrazole acylation | Friedel-Crafts | 65% | FeCl₃, DCM, reflux |

| Furan substitution | Nucleophilic substitution | 60% | THF, −78°C |

Spectroscopic Characterization

- ¹H NMR : The thiazepane ring protons appear as multiplets at δ 3.2–4.1 ppm, while the furan protons resonate as doublets at δ 6.2–7.3 ppm.

- IR : Carbonyl stretches from the pyrazole acyl group are observed at 1680–1750 cm⁻¹.

- MS : Molecular ion peak at m/z 423.2 (M+H⁺) confirms the target molecular weight.

Challenges and Alternative Routes

Regioselectivity in Pyrazole Formation

Competing regioisomers during Knorr synthesis necessitate careful selection of diketones and hydrazines. Electron-withdrawing groups on the hydrazine (e.g., phenyl) favor 3-substitution.

Thiazepane Ring Strain

Seven-membered rings often suffer from conformational instability. Incorporating bulky substituents (e.g., furan) mitigates ring puckering but may reduce reactivity in subsequent steps.

Green Chemistry Approaches

Recent protocols utilize nanocatalysts (e.g., ZnO nanoparticles) to enhance cyclocondensation yields (95%) and reduce reaction times. Solvent-free conditions under microwave irradiation further improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazepane rings.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the furan and thiazepane rings.

Reduction: Alcohol derivatives of the carbonyl group.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds containing the thiazepane ring exhibit significant anticancer properties. The furan and pyrazole moieties contribute to the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation. For instance, research has shown that derivatives of thiazepane can induce apoptosis in cancer cells through the activation of caspase pathways, making them potential candidates for cancer therapy .

2. Neurological Disorders

The compound's structure suggests potential neuroprotective effects. Research into similar compounds has revealed that they can modulate neurotransmitter systems, offering promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of the compound to cross the blood-brain barrier enhances its therapeutic viability .

3. Anti-inflammatory Properties

Compounds with thiazepane structures have been investigated for their anti-inflammatory effects. Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, providing a basis for developing treatments for chronic inflammatory diseases .

Materials Science Applications

1. Polymer Chemistry

The incorporation of 7-(furan-2-yl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-1,4-thiazepane into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. The furan ring can participate in polymerization reactions, leading to novel copolymers with tailored functionalities .

2. Photovoltaic Devices

Research has indicated that compounds containing furan can be used in organic photovoltaic devices due to their favorable electronic properties. The compound's ability to facilitate charge transfer makes it a candidate for improving the efficiency of solar cells .

Agricultural Chemistry Applications

1. Pesticide Development

There is growing interest in utilizing thiazepane derivatives as agrochemicals. The compound's potential as a pesticide stems from its structural diversity, which can be optimized for targeting specific pests while minimizing toxicity to non-target organisms .

2. Plant Growth Regulators

Studies suggest that the compound may act as a plant growth regulator, promoting growth and enhancing resistance to environmental stressors. This application could be pivotal in sustainable agriculture practices .

Case Study 1: Anticancer Research

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of thiazepane and evaluated their anticancer activity against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutic agents, indicating superior efficacy .

Case Study 2: Neuroprotective Effects

A study investigating the neuroprotective effects of similar pyrazole-containing compounds highlighted their ability to reduce oxidative stress in neuronal cells. This research supports the hypothesis that this compound may offer similar protective benefits .

Mechanism of Action

The mechanism by which 7-(furan-2-yl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-1,4-thiazepane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or receptor binding, leading to downstream biological effects.

Comparison with Similar Compounds

Key Observations :

Key Findings :

- Thiazolyl hydrazones with furan groups exhibit moderate antifungal activity (MIC = 250 µg/mL) but are far less potent than fluconazole (MIC = 2 µg/mL) .

- ’s thiazolyl hydrazones show selective cytotoxicity against MCF-7 cells (IC50 = 125 µg/mL) with low toxicity to normal cells (IC50 >500 µg/mL). The target compound’s pyrazole carbonyl group, a common pharmacophore in kinase inhibitors, may enhance anticancer activity .

Biological Activity

The compound 7-(furan-2-yl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-1,4-thiazepane is a novel hybrid molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, structure-activity relationships (SAR), and various biological evaluations, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the Pyrazole Core : The initial step often involves the reaction of furan derivatives with pyrazole intermediates to form the desired pyrazole structure.

- Thiazepane Formation : The thiazepane ring is constructed through cyclization reactions involving thioketones or thioureas.

- Final Modifications : Subsequent modifications may include acylation or alkylation to achieve the final product.

The structural formula can be represented as follows:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to our compound. For instance, compounds containing a pyrazole core have demonstrated significant inhibitory effects against various cancer cell lines, particularly melanoma and breast cancer cells. In vitro studies have shown that certain derivatives exhibit IC50 values in the low micromolar range against these cell lines .

2. Antifungal Activity

The antifungal properties of pyrazole derivatives have been evaluated against several pathogenic fungi. For example, compounds were tested against Colletotrichum gloeosporioides, showing inhibition percentages that increase with concentration. The most potent derivative achieved over 60% inhibition at higher concentrations (10 mM) .

3. Enzyme Inhibition

Enzyme inhibition studies have indicated that compounds similar to this compound can act as effective inhibitors of carbonic anhydrase (CA) isoforms. Notably, some derivatives achieved nanomolar Ki values against CA IX and XII, suggesting potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Electron-withdrawing groups on the phenyl ring significantly enhance anticancer activity.

- Ring Size and Flexibility : The presence of flexible thiazepane rings appears to contribute positively to bioactivity by allowing better fitting into enzyme active sites.

Data Summary

Case Studies

Several case studies illustrate the efficacy of similar compounds in clinical settings:

- Case Study 1 : A derivative with a similar structure was tested in vivo for its anticancer properties and showed significant tumor reduction in mouse models.

- Case Study 2 : Another study focused on antifungal activity demonstrated that specific modifications to the pyrazole ring enhanced efficacy against resistant fungal strains.

Q & A

Q. How does the conformational flexibility of the thiazepane ring affect pharmacological properties?

- Methodology : Variable-temperature NMR (VT-NMR) probes ring puckering dynamics. Molecular mechanics (e.g., MMFF94 force field) simulates low-energy conformers. Rigid analogs (e.g., locked via methylene bridges) test whether flexibility is essential for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.